molecular formula C9H14O3 B13672539 1-Methyl-2,6-dioxaspiro[4.5]decan-9-one

1-Methyl-2,6-dioxaspiro[4.5]decan-9-one

Cat. No.: B13672539
M. Wt: 170.21 g/mol
InChI Key: JAKGDQMNHOROOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2,6-dioxaspiro[4.5]decan-9-one is a spiroacetal compound characterized by a unique bicyclic structure. This compound is part of a broader class of spiroacetals, which are known for their presence in various natural products and their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2,6-dioxaspiro[4.5]decan-9-one typically involves the formation of the spiroacetal ring system. One common method is the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the ketal intermediate. This intermediate can then undergo further functionalization to introduce the methyl group at the 1-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of suitable catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,6-dioxaspiro[4.5]decan-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

1-Methyl-2,6-dioxaspiro[4.5]decan-9-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2,6-dioxaspiro[4.5]decan-9-one involves its interaction with specific molecular targets. The spiroacetal structure allows it to bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2,6-dioxaspiro[4.5]decan-9-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1-methyl-2,6-dioxaspiro[4.5]decan-9-one

InChI

InChI=1S/C9H14O3/c1-7-9(3-5-11-7)6-8(10)2-4-12-9/h7H,2-6H2,1H3

InChI Key

JAKGDQMNHOROOD-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCO1)CC(=O)CCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.